

In-Depth Technical Guide: 2-Nitropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-nitropyridine-4-carboxylic Acid

Cat. No.: B052958

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-nitropyridine-4-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the development of biologically active compounds.

Chemical Identity and Properties

2-Nitropyridine-4-carboxylic acid, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative. Its chemical structure features a pyridine ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 4-position.

IUPAC Name: **2-nitropyridine-4-carboxylic acid**^[1]

CAS Number: 33225-74-0^[1]

Physicochemical Data

The following table summarizes key physicochemical properties of **2-nitropyridine-4-carboxylic acid**. Please note that some of these values are computationally predicted.

Property	Value	Source
Molecular Formula	C ₆ H ₄ N ₂ O ₄	PubChem[1]
Molecular Weight	168.11 g/mol	PubChem[1]
Melting Point	~170 °C	ChemicalBook
Boiling Point (Predicted)	510.2 ± 35.0 °C	ChemicalBook
Density (Predicted)	1.570 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	2.75 ± 0.10	ChemicalBook
XLogP3 (Predicted)	0.2	PubChem[1]

Synthesis and Experimental Protocols

The synthesis of **2-nitropyridine-4-carboxylic acid** and its derivatives is a critical step for its utilization in research and development. While a direct, detailed protocol for the parent compound is not readily available in single literature sources, a general approach involves the nitration of a pyridine precursor followed by functional group manipulations.

General Synthesis Approach: Nitration of Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a key transformation. A common method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of a Pyridine N-oxide Precursor (General Method)

This protocol is adapted from general procedures for the nitration of pyridine N-oxides, which is a common strategy to control the regioselectivity of the nitration.

Materials:

- Pyridine-4-carboxylic acid N-oxide
- Concentrated Sulfuric Acid (H₂SO₄)

- Fuming Nitric Acid (HNO_3)
- Ice
- Water (deionized)
- Dichloromethane or other suitable organic solvent
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4) (anhydrous)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add the pyridine-4-carboxylic acid N-oxide to the cold sulfuric acid while stirring to ensure complete dissolution.
- To this solution, add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or HPLC.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
- Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-nitropyridine-4-carboxylic acid**.

- The crude product can be purified by recrystallization from a suitable solvent system.

Synthesis of 2-Nitropyridine-4-carboxamides

2-Nitropyridine-4-carboxylic acid is a valuable precursor for the synthesis of amides, which have shown potential biological activities.

Experimental Protocol: Amide Coupling

Materials:

- **2-Nitropyridine-4-carboxylic acid**
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Desired amine
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or other suitable base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Suspend **2-nitropyridine-4-carboxylic acid** in anhydrous DCM.
- Add a catalytic amount of DMF (if using oxalyl chloride) or add thionyl chloride dropwise at 0 °C.
- Allow the mixture to stir at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).
- In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

- Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
- Let the reaction warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction with a saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Research

Nitropyridine derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[\[2\]](#)[\[3\]](#)

Anticoccidial Activity

Derivatives of **2-nitropyridine-4-carboxylic acid**, specifically nitropyridinecarboxamides, have been investigated for their potential anticoccidial activity against parasites like *Eimeria tenella*. The mechanism of action for many anticoccidial drugs involves the disruption of critical metabolic pathways in the parasite. For instance, some anticoccidials inhibit mitochondrial respiration or interfere with cofactor synthesis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Enzyme Inhibition and Anticancer Activity

Various nitropyridine-containing compounds have demonstrated inhibitory activity against enzymes such as Janus kinase 2 (JAK2) and urease.[\[2\]](#)[\[3\]](#) Furthermore, certain derivatives have shown selective anticancer activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[\[2\]](#)[\[3\]](#) The IC₅₀ values for some of these activities are in the low micromolar range, highlighting the potential of this scaffold in developing targeted therapies.[\[2\]](#)[\[3\]](#)

Table of Reported Biological Activities for Nitropyridine Derivatives:

Compound Class	Target/Activity	Reported IC ₅₀ Values	Reference
Nitropyridine-based JAK2 inhibitors	JAK2 Enzyme	8.5–12.2 μ M	[2][3]
5-Nitropyridin-2-yl derivative	Chymotrypsin Inhibition	8.67 \pm 0.1 μ M	[2]
5-Nitropyridin-2-yl derivative	Urease Inhibition	29.21 \pm 0.98 μ M	[2]
Nitropyridine-linked 4-arylidene-thiazolidin-4-one (35a)	Anticancer (MCF-7 cells)	6.41 μ M	[2][3]
Nitropyridine-linked 4-arylidene-thiazolidin-4-one (35d)	Anticancer (HepG2 cells)	7.63 μ M	[2][3]

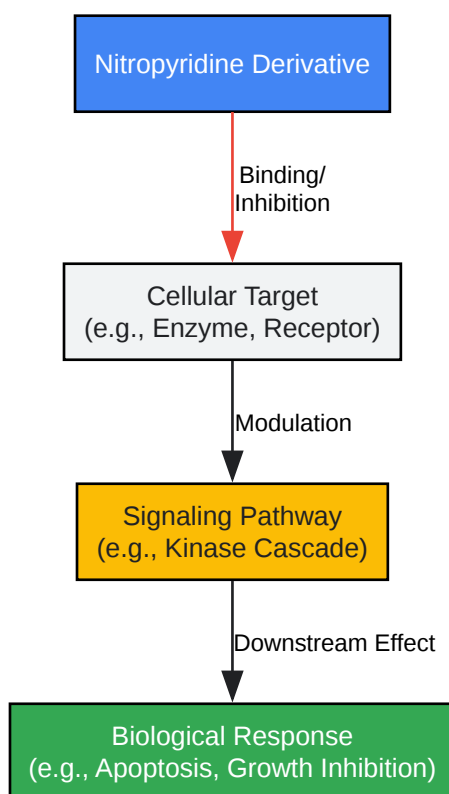
Logical Workflow and Signaling Pathway Diagrams

As a specific signaling pathway for **2-nitropyridine-4-carboxylic acid** is not yet elucidated, the following diagrams illustrate a logical workflow for its application in drug discovery and a generalized representation of a potential mechanism of action for its derivatives.



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Caption: Drug discovery workflow utilizing **2-nitropyridine-4-carboxylic acid**.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Nitropyridine-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052958#2-nitropyridine-4-carboxylic-acid-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b052958#2-nitropyridine-4-carboxylic-acid-cas-number-and-iupac-name)

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